molecular formula C22H17N5O8 B13863329 AFB-Guanine-13C,15N2

AFB-Guanine-13C,15N2

Cat. No.: B13863329
M. Wt: 482.4 g/mol
InChI Key: XIOUDSNTNJNQQG-VLKYFSKZSA-N
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Description

AFB-Guanine-13C,15N2 is a labeled guanine adduct of Aflatoxin B1. It is a stable isotope-labeled compound, specifically containing carbon-13 and nitrogen-15 isotopes. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFB-Guanine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems and stringent quality control measures. The process ensures high purity and consistent isotopic labeling, making the compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

AFB-Guanine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized guanine derivatives, while substitution reactions can produce modified guanine compounds .

Scientific Research Applications

AFB-Guanine-13C,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.

    Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions.

    Medicine: Utilized in research on cancer, neurological disorders, and other diseases to understand the role of guanine derivatives in disease mechanisms.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of AFB-Guanine-13C,15N2 involves its incorporation into nucleic acids, where it can affect various biological processes. The compound interacts with molecular targets such as DNA and RNA, influencing their structure and function. This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways .

Comparison with Similar Compounds

AFB-Guanine-13C,15N2 is unique due to its specific isotopic labeling, which distinguishes it from other guanine derivatives. Similar compounds include:

These compounds share similar applications but differ in their specific structures and isotopic labeling, making this compound particularly valuable for certain types of research .

Properties

Molecular Formula

C22H17N5O8

Molecular Weight

482.4 g/mol

IUPAC Name

(3R,4R,5R,7S)-5-(2-(15N)azanyl-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1/i22+1,23+1,26+1

InChI Key

XIOUDSNTNJNQQG-VLKYFSKZSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)[15NH][13C](=N7)[15NH2])O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O

Origin of Product

United States

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